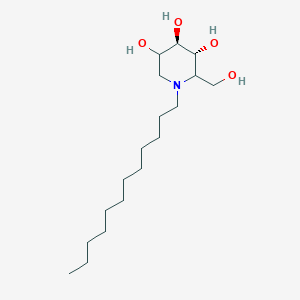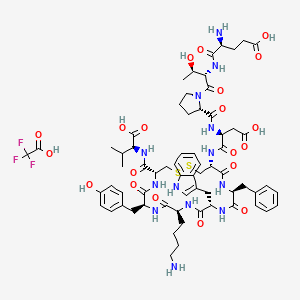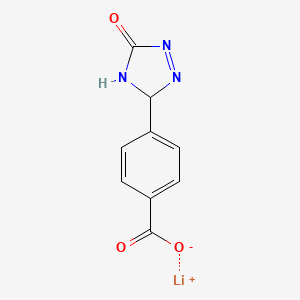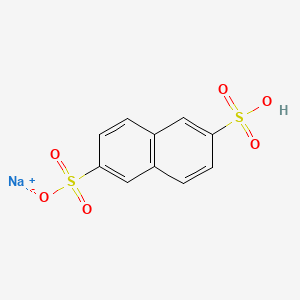
(3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4,5-triol is a complex organic compound belonging to the class of piperidines. Piperidines are characterized by a six-membered ring containing one nitrogen atom. This specific compound features a dodecyl chain, a hydroxymethyl group, and three hydroxyl groups attached to the piperidine ring, making it a polyol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4,5-triol can be achieved through several synthetic routes. One common method involves the reduction of a precursor compound, such as a dodecyl-substituted piperidine derivative, using a reducing agent like sodium borohydride. The reaction is typically carried out in an inert atmosphere at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired reduction. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated piperidine derivatives.
Substitution: Formation of alkylated piperidine derivatives.
Aplicaciones Científicas De Investigación
(3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4,5-triol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in glycosidase inhibition.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders like diabetes.
Industry: Utilized in the development of novel materials and surfactants due to its amphiphilic nature.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it can inhibit alpha-glucosidase, an enzyme involved in carbohydrate digestion. By binding to the active site of the enzyme, it prevents the breakdown of complex carbohydrates into glucose, thereby reducing postprandial blood sugar levels.
Comparación Con Compuestos Similares
Similar Compounds
Miglitol: Another alpha-glucosidase inhibitor used in the treatment of type 2 diabetes.
Miglustat: Used to treat Gaucher disease by inhibiting glucosylceramide synthase.
1-Deoxynojirimycin: A potent glycosidase inhibitor found in mulberry leaves.
Uniqueness
(3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4,5-triol is unique due to its specific structural features, such as the dodecyl chain and multiple hydroxyl groups, which confer distinct physicochemical properties and biological activities. Its amphiphilic nature makes it particularly useful in industrial applications as a surfactant.
Propiedades
Fórmula molecular |
C18H37NO4 |
|---|---|
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
(3R,4R)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C18H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-16(21)18(23)17(22)15(19)14-20/h15-18,20-23H,2-14H2,1H3/t15?,16?,17-,18-/m1/s1 |
Clave InChI |
TYXAKMAAZJJHCB-OPQOLIRYSA-N |
SMILES isomérico |
CCCCCCCCCCCCN1CC([C@H]([C@@H](C1CO)O)O)O |
SMILES canónico |
CCCCCCCCCCCCN1CC(C(C(C1CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[[(1S)-1-phenylethyl]amino]-3-propan-2-yl-1,3-diazinane-2,4-dione](/img/structure/B12354409.png)


![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12354425.png)
![4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride](/img/structure/B12354431.png)
![diethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid](/img/structure/B12354437.png)
![1-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxopiperidin-3-yl)methyl]-2-methylindole-3-carboxamide](/img/structure/B12354440.png)
![3-(14-Chloro-2,4,7,10-tetrazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5,10-trien-5-yl)-5-cyclopropyl-1,2,4-oxadiazole](/img/structure/B12354444.png)


![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12354462.png)

![(2R,3R)-2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4aH-quinazoline-2,4-dione](/img/structure/B12354472.png)

